Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate

3-azabicyclo[3.2.1]octane regioisomer dopamine transporter

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate (also catalogued as 1-Boc-3-azabicyclo[3.2.1]octane-8-methanol) is a bicyclic heterocyclic building block belonging to the 3-azabicyclo[3.2.1]octane (isotropane) class. It features a Boc-protected secondary amine at the bridgehead 3-position and a primary hydroxymethyl substituent at the 8-position (C₁₃H₂₃NO₃, MW 241.33 g/mol).

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 637301-16-7
Cat. No. B1474164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate
CAS637301-16-7
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C12CCC(C1CO)CNC2
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)13-5-4-9(6-14-8-13)10(13)7-15/h9-10,14-15H,4-8H2,1-3H3
InChIKeyKQFLWNNPVLYJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS 637301-16-7): Structural Classification and Procurement Context


Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate (also catalogued as 1-Boc-3-azabicyclo[3.2.1]octane-8-methanol) is a bicyclic heterocyclic building block belonging to the 3-azabicyclo[3.2.1]octane (isotropane) class . It features a Boc-protected secondary amine at the bridgehead 3-position and a primary hydroxymethyl substituent at the 8-position (C₁₃H₂₃NO₃, MW 241.33 g/mol). The 3-azabicyclo[3.2.1]octane scaffold is recognized as a privileged structure in CNS drug discovery, forming the core framework of dopamine transporter (DAT) inhibitors and opioid receptor modulators [1]. This compound serves primarily as a protected synthetic intermediate, with the Boc group enabling orthogonal deprotection strategies and the 8-hydroxymethyl group providing a handle for further functionalization via oxidation, mesylation, or Mitsunobu chemistry .

Why Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate Cannot Be Replaced by Generic Analogs in Synthetic Sequences


Substituting this compound with a regioisomeric 8-azabicyclo[3.2.1]octane analog or a deprotected variant introduces consequential differences in both synthetic workflow and downstream biological outcomes. The 3-azabicyclo[3.2.1]octane regiochemistry positions the basic amine within the two-carbon bridge, producing a distinct three-dimensional orientation of the nitrogen lone pair compared to the 8-azabicyclo isomer—a feature that directly impacts binding poses at monoamine transporters and opioid receptors [1]. The Boc protecting group is essential for chemoselective transformations at the 8-hydroxymethyl position; premature deprotection leads to competitive N-alkylation and reduced yields . Furthermore, the 8-hydroxymethyl group (a primary alcohol) offers fundamentally different reactivity and downstream product profiles compared to the 8-hydroxy (secondary alcohol) or 8-carboxylic acid analogs, enabling distinct synthetic sequences that the latter cannot support . These differences are not interchangeable: selecting the incorrect building block alters the stereoelectronic properties of the final pharmacophore and can compromise the entire synthetic route.

Quantitative Differentiation Evidence for Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate Versus Closest Analogs


Regioisomeric Scaffold Differentiation: 3-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane scaffold (present in the target compound) differs from the isomeric 8-azabicyclo[3.2.1]octane scaffold (as in CAS 799283-62-8) in the position of the nitrogen atom within the bicyclic framework. In the 3-azabicyclo system, the nitrogen resides in the two-carbon bridge, whereas in the 8-azabicyclo system (tropane scaffold) the nitrogen is at the bridgehead [1]. This regioisomeric difference produces distinct N–C bond vectors and alters the spatial orientation of substituents. In the Kim et al. (2003) study of 8-substituted 3-azabicyclo[3.2.1]octane DAT inhibitors, the 8α-phenyl isotropane analog (8a) exhibited an IC₅₀ of 234 nM at the dopamine transporter, compared to 159 nM for cocaine, while the 8β-epimer (14) showed reduced potency (IC₅₀ = 785 nM)—a 3.4-fold difference attributable solely to stereochemical inversion at the C-8 position [2]. Although the target compound is a protected intermediate, its 3-azabicyclo scaffold is the direct precursor to the isotropane series that yielded these sub-micromolar DAT affinities; the 8-azabicyclo scaffold leads to tropane-type compounds with distinct SAR profiles [1].

3-azabicyclo[3.2.1]octane regioisomer dopamine transporter scaffold comparison

Functional Group Differentiation: 8-Hydroxymethyl vs. 8-Hydroxy vs. 8-Carboxylic Acid Analogs

The target compound bears a primary hydroxymethyl group (-CH₂OH) at the 8-position, which enables distinct synthetic transformations inaccessible to the 8-hydroxy analog (CAS 1330766-08-9, secondary alcohol) or the 8-carboxylic acid analog (CAS 1250997-29-5). The primary alcohol can be selectively oxidized to the aldehyde (8-formyl) or carboxylic acid, converted to the corresponding bromide or mesylate for nucleophilic displacement, or employed in Mitsunobu reactions—all without affecting the Boc protecting group . The 8-hydroxy analog (1330766-08-9) provides a ketone upon oxidation (affording the 8-oxo derivative, CAS 637301-19-0) but cannot undergo the same direct substitution chemistry. The 8-carboxylic acid analog (1250997-29-5) is already at the terminal oxidation state and cannot serve as an electrophilic handle for C–C bond formation. Commercially, the target compound is listed at 97% purity by AChemBlock, 97% by AKSci, and ≥95% by CymitQuimica , while the 8-hydroxy analog is commonly available at 95–97% and the 8-carboxylic acid at 95–98% , indicating comparable supply quality but divergent synthetic utility.

hydroxymethyl functional group interconversion synthetic versatility building block

Protecting Group Strategy: Boc-Protected Amine vs. Free Amine (Hydrochloride Salt)

The target compound (CAS 637301-16-7) is supplied as the Boc-protected free amine, whereas the direct deprotected analog is sold as 3-azabicyclo[3.2.1]octane-8-methanol hydrochloride (CAS 920016-99-5, purity 95–98%) . The Boc group provides orthogonal protection during synthetic sequences: it is stable to nucleophilic conditions, mild oxidation, and reductive transformations at the 8-hydroxymethyl position, yet is cleanly removed under acidic conditions (TFA, HCl/dioxane) . Using the deprotected hydrochloride salt directly would necessitate re-protection before performing chemoselective reactions at the 8-position, adding one synthetic step and reducing overall yield. The molecular weight penalty of the Boc group (241.33 vs. 141.21 g/mol for the free base) is offset by the operational convenience of a pre-protected intermediate that eliminates amine interference in subsequent coupling, oxidation, or halogenation reactions .

Boc protection orthogonal deprotection synthetic intermediate chemoselectivity

Stereochemical Purity and Analytical Characterization: Target Compound vs. Racemic or Undefined Stereochemistry Analogs

The target compound is supplied with defined relative stereochemistry as the (1r,5s,8r)-configured diastereomer, as indicated by the IUPAC name on the AChemBlock certificate: tert-butyl (1r,5s,8r)-8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate . This contrasts with several commercially available analogs that are sold as racemic mixtures or with undefined stereochemistry. For example, the exo/endo nomenclature of the 8-hydroxy analog (exo-tert-butyl-8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, CAS 2101733-97-3 vs. endo- isomer CAS 1246947-33-0) reflects the stereochemical ambiguity in some catalog entries . In the Kim et al. study, the stereochemistry at C-8 was critical: the 8α-phenyl diastereomer (IC₅₀ = 234 nM) was 3.4-fold more potent than the 8β-phenyl diastereomer (IC₅₀ = 785 nM) at the dopamine transporter [1]. Using a building block with defined stereochemistry ensures that downstream SAR studies are interpretable and not confounded by diastereomeric mixtures.

stereochemistry relative configuration endo/exo chiral building block

Commercial Availability and Catalog Proliferation: Supply Robustness Compared to Closest Analogs

The target compound (CAS 637301-16-7) is listed by at least 6 independent commercial suppliers (AChemBlock, AKSci, CymitQuimica, CapotChem, ChemScene, Beyotime) at purities ranging from 95% to 98%+ [1]. By contrast, the closest regioisomeric analog tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 799283-62-8) appears in fewer catalogs and is predominantly referenced in a single patent (WO2004/100946 A1) rather than in multiple independent supplier listings . The 8-aminomethyl analog (CAS 1408075-94-4) is similarly restricted to fewer vendors. This broader commercial footprint for the target compound reduces single-supplier dependency and provides competitive pricing, shorter lead times, and multi-gram to bulk scale availability—practical factors that directly impact procurement decisions in both academic and industrial settings .

commercial availability supplier diversity procurement catalog building block

Optimal Research and Procurement Application Scenarios for Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate


Medicinal Chemistry: Isotropane-Based Dopamine Transporter (DAT) Inhibitor Lead Optimization

This building block is the direct precursor to the 8-substituted isotropane series characterized by Kim et al. (2003), where 8α-phenyl isotropane (8a) demonstrated DAT binding with IC₅₀ = 234 nM [1]. After Boc deprotection, the free amine can be alkylated, acylated, or sulfonylated; the 8-hydroxymethyl group can be oxidized to the aldehyde for reductive amination or converted to a leaving group for nucleophilic displacement, enabling systematic SAR at both the N-3 and C-8 positions simultaneously. The defined (1r,5s,8r) stereochemistry ensures that observed activity differences in downstream analogs can be unambiguously attributed to the introduced substituents rather than to diastereomeric heterogeneity .

Opioid Receptor Modulator Discovery: 3-Azabicyclo[3.2.1]octane Core Derivatization

The 3-azabicyclo[3.2.1]octane scaffold is claimed as the core structure in US Patent 7,241,887 for opioid receptor modulators [2]. The Boc-protected 8-hydroxymethyl building block allows independent diversification at the N-3 position (after deprotection) and the C-8 position (via the hydroxymethyl handle), generating focused libraries for δ-opioid and μ-opioid receptor screening. The orthogonal protection strategy is particularly advantageous for parallel synthesis workflows where simultaneous variation at two diversity points is desired .

Conformationally Constrained β-Amino Acid and Peptidomimetic Synthesis

The 3-azabicyclo[3.2.1]octane skeleton serves as a rigidified scaffold for β-amino acid derivatives and peptidomimetics, as described in the synthesis of conformationally constrained 3-azabicyclo[3.2.1]octane β-amino esters [3]. The 8-hydroxymethyl group can be elaborated to a carboxylic acid, amine, or heterocyclic substituent, while the Boc group maintains N-protection throughout the sequence. This compound provides a pre-assembled bicyclic core that would otherwise require 4–6 synthetic steps to construct de novo, significantly accelerating peptidomimetic lead generation [3].

Chemical Biology Probe Development: Bifunctional Linker Attachment via the 8-Hydroxymethyl Handle

The primary alcohol at the 8-position enables selective attachment of biotin, fluorophores, or photoaffinity labels via ester or ether linkages, while the Boc-protected amine remains available for later deprotection and conjugation to a target-binding moiety. This sequential bifunctionalization strategy is not accessible with the 8-hydroxy or 8-carboxylic acid analogs, which either lack the necessary reactivity (secondary alcohol) or are already at the terminal oxidation state (carboxylic acid) . The commercial availability of this compound at gram scale (AChemBlock, AKSci, ChemScene) supports probe synthesis at quantities sufficient for cellular target engagement and pull-down experiments .

Quote Request

Request a Quote for Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.